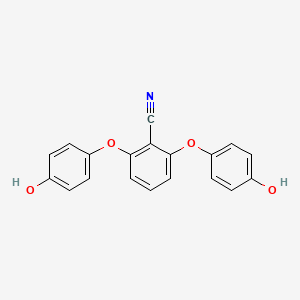
2,6-Bis(4-hydroxyphenoxy)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Bis(4-hydroxyphenoxy)benzonitrile is an organic compound that features a benzonitrile core substituted with two 4-hydroxyphenoxy groups at the 2 and 6 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(4-hydroxyphenoxy)benzonitrile typically involves the nucleophilic aromatic substitution reaction of 2,6-dichlorobenzonitrile with 4-hydroxyphenol. The reaction is carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through the formation of a Meisenheimer complex, which subsequently eliminates the chloride ions to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2,6-Bis(4-hydroxyphenoxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of benzoquinone derivatives.
Reduction: Formation of 2,6-bis(4-hydroxyphenoxy)benzylamine.
Substitution: Formation of various ethers or esters depending on the substituents introduced.
科学研究应用
2,6-Bis(4-hydroxyphenoxy)benzonitrile has several applications in scientific research:
Materials Science: Used as a monomer in the synthesis of high-performance polymers and resins due to its rigid structure and thermal stability.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the design of new therapeutic agents.
Biological Studies: Studied for its antioxidant properties and potential use in preventing oxidative stress-related diseases.
Industrial Applications: Utilized in the production of coatings, adhesives, and other materials that require high thermal and chemical resistance.
作用机制
The mechanism of action of 2,6-Bis(4-hydroxyphenoxy)benzonitrile in biological systems involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially modulating their activity. The nitrile group can also interact with nucleophilic sites in biological molecules, leading to various biochemical effects.
相似化合物的比较
Similar Compounds
2,6-Bis(4-methoxyphenoxy)benzonitrile: Similar structure but with methoxy groups instead of hydroxyl groups.
2,6-Bis(4-aminophenoxy)benzonitrile: Contains amino groups instead of hydroxyl groups.
2,6-Bis(4-chlorophenoxy)benzonitrile: Contains chloro groups instead of hydroxyl groups.
Uniqueness
2,6-Bis(4-hydroxyphenoxy)benzonitrile is unique due to the presence of hydroxyl groups, which impart specific chemical reactivity and potential biological activity. The hydroxyl groups can participate in hydrogen bonding, making this compound useful in applications requiring strong intermolecular interactions, such as in polymer synthesis and medicinal chemistry.
属性
CAS 编号 |
111202-15-4 |
|---|---|
分子式 |
C19H13NO4 |
分子量 |
319.3 g/mol |
IUPAC 名称 |
2,6-bis(4-hydroxyphenoxy)benzonitrile |
InChI |
InChI=1S/C19H13NO4/c20-12-17-18(23-15-8-4-13(21)5-9-15)2-1-3-19(17)24-16-10-6-14(22)7-11-16/h1-11,21-22H |
InChI 键 |
HDUXXZIOYKUMPZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)OC2=CC=C(C=C2)O)C#N)OC3=CC=C(C=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


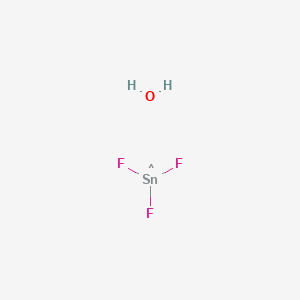

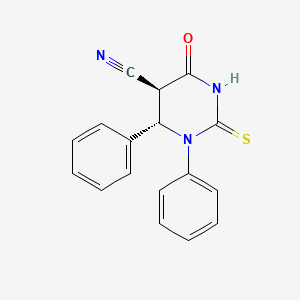

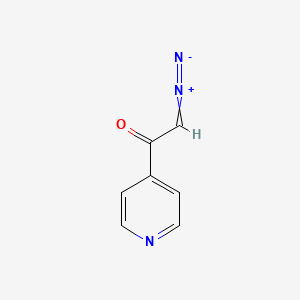

![1H-Cyclopropa[b]naphthalene, 1-(phenylmethylene)-](/img/structure/B14327367.png)
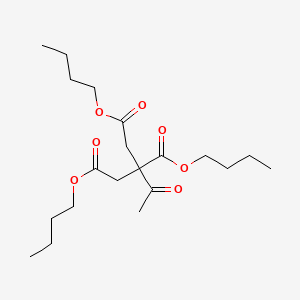
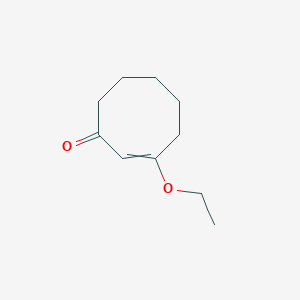

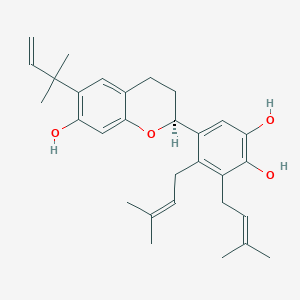
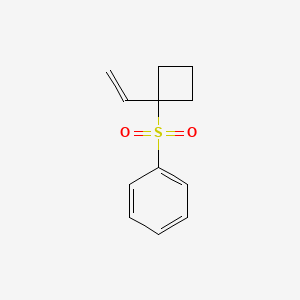
![N~1~-[(4-Phenoxyphenyl)methyl]benzene-1,2-diamine](/img/structure/B14327405.png)

